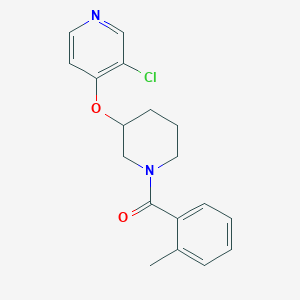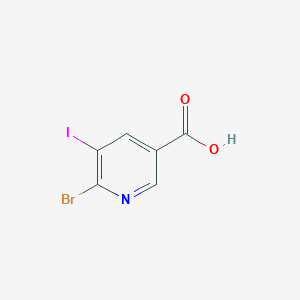![molecular formula C20H16N2O5S B3017645 Methyl 4-(2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)thiazol-4-yl)benzoate CAS No. 477551-57-8](/img/structure/B3017645.png)
Methyl 4-(2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)thiazol-4-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound Methyl 4-(2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)thiazol-4-yl)benzoate is a complex organic molecule that likely contains a thiazole moiety, a benzoate ester group, and a dihydrobenzodioxine structure. While the specific compound is not directly described in the provided papers, the papers do discuss related structures and reactions that can shed light on the potential properties and synthesis of the compound .
Synthesis Analysis
The synthesis of related compounds involves condensation reactions and the use of specific reagents to form the desired molecular structures. For instance, the synthesis of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate involves a condensation reaction of methyl-4-formylbenzoate and phenylhydrazine . Similarly, the formation of Methyl 5,6-Dihydro-l, 3(4H)-thiazine-4-carboxylates from 4-Allyl-l, 3-thiazol-5(4H)-ones is achieved through reactions with HCl or TsOH in specific solvents . These methods could potentially be adapted to synthesize the compound by incorporating the appropriate precursors and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques, including IR, (1)H NMR, (13)C NMR, UV-Vis spectroscopies, and single-crystal X-ray diffraction . These techniques allow for the determination of the molecular geometry, bond lengths, angles, and the overall three-dimensional arrangement of atoms within a molecule. Quantum chemical studies using density functional theory (DFT) can further provide insights into the optimized molecular structure and vibrational frequencies .
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been studied using global chemical reactivity descriptors, natural population analysis (NPA), and thermodynamic properties . These studies can predict how a compound might behave in various chemical reactions, such as its susceptibility to electrophilic or nucleophilic attack, and its stability in different solvent media. The integral equation formalism polarizable continuum model (IEF-PCM) can be used to examine the energetic behavior of the compound in solvent media .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds within this class can be quite diverse, depending on their specific functional groups and molecular structure. For example, the non-linear optical (NLO) properties of a compound can be influenced by its molecular geometry and electron distribution . Additionally, pharmacological screening can identify compounds with significant biological activities, such as analgesic properties, which are relevant for potential therapeutic applications .
Scientific Research Applications
Synthesis Techniques
A novel approach for the synthesis of compounds related to Methyl 4-(2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)thiazol-4-yl)benzoate involves the tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyphenols and 2-prop-2-ynyloxyanilines. This method exhibits significant stereoselectivity, favoring the formation of Z isomers. The synthesized derivatives, including 2-[(Dialkylcarbamoyl)methylene]-2,3-dihydrobenzo[1,4]dioxine and 3-[(dialkylcarbamoyl)methylene]-3,4-dihydro-2H-benzo[1,4]oxazine derivatives, demonstrate the versatility of this approach in generating structurally complex molecules (Gabriele et al., 2006).
Potential Applications in Organic Synthesis
Research on benzoylamino derivatives highlights the synthesis of (benzoylamino)methyl 4-[(benzoylamino)methoxy]benzoate, showcasing the utility of such compounds in organic syntheses and as intermediates for further chemical transformations. These compounds play a crucial role in the development of pharmaceutical intermediates and have found applications in the flavor and perfume industry due to their aromatic properties (Popovski et al., 2010).
Chemical Properties and Analysis
The study of Methylglyoxal, a compound structurally related to the target molecule, provides insights into the formation of advanced glycation end-products and its implications in foodstuffs, biological samples, and associated health effects. This research underscores the importance of understanding the chemical behavior and reactivity of such compounds (Nemet et al., 2006).
Material Science Applications
In the field of material science, the synthesis and characterization of compounds related to this compound contribute to the development of novel materials. For example, the creation of spherical supramolecular dendrimers, which self-organize into a unique thermotropic cubic liquid-crystalline phase, demonstrates the potential of these compounds in designing advanced materials with specific optical and structural properties (Balagurusamy et al., 1997).
Mechanism of Action
Target of Action
Similar compounds have been found to target the poly (adp-ribose)polymerase 1 (parp1), a widely explored anticancer drug target .
Mode of Action
For instance, some compounds interact with their targets by facilitating DNA repair processes .
Biochemical Pathways
Similar compounds have been found to affect the base excision repair (ber) pathway .
Result of Action
Similar compounds have been found to exhibit high potential as a lead compound in future anticancer drug development studies targeting the parp1 enzyme .
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 4-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-1,3-thiazol-4-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O5S/c1-25-19(24)13-4-2-12(3-5-13)15-11-28-20(21-15)22-18(23)14-6-7-16-17(10-14)27-9-8-26-16/h2-7,10-11H,8-9H2,1H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTSBZPWSHNSYRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine](/img/structure/B3017564.png)
![2-[[1-(2-Phenylacetyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B3017565.png)


![3-[(2,5-dimethylphenyl)sulfonyl]-N-(2-methoxyethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B3017570.png)


![2-(2-amino-2-oxoethyl)-N-isobutyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3017573.png)


![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide](/img/structure/B3017578.png)
![1-(1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B3017582.png)
